molecular formula C8H11NO2S2 B13907515 (2-Methylsulfanyl-1,3-thiazol-4-yl) butanoate

(2-Methylsulfanyl-1,3-thiazol-4-yl) butanoate

Cat. No.: B13907515
M. Wt: 217.3 g/mol
InChI Key: IVZAUCSPQBXTJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[2-(Methylthio)-4-thiazolyl]acetate is a chemical compound with the molecular formula C8H11NO2S2. It is a thiazole derivative, which means it contains a five-membered ring with both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-(Methylthio)-4-thiazolyl]acetate typically involves the reaction of ethyl bromoacetate with 2-(methylthio)-4-thiazolylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of Ethyl 2-[2-(Methylthio)-4-thiazolyl]acetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(Methylthio)-4-thiazolyl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-[2-(Methylthio)-4-thiazolyl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(Methylthio)-4-thiazolyl]acetate involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of enzymes and receptors. This modulation can lead to various biological effects, such as antimicrobial and anti-inflammatory activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[2-(Methylthio)-4-thiazolyl]acetate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its methylthio group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with intracellular targets .

Properties

Molecular Formula

C8H11NO2S2

Molecular Weight

217.3 g/mol

IUPAC Name

(2-methylsulfanyl-1,3-thiazol-4-yl) butanoate

InChI

InChI=1S/C8H11NO2S2/c1-3-4-7(10)11-6-5-13-8(9-6)12-2/h5H,3-4H2,1-2H3

InChI Key

IVZAUCSPQBXTJG-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC1=CSC(=N1)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.